molecular formula C13H16N2O4 B1299574 Diethyl 2-((pyridin-3-ylamino)methylene)malonate CAS No. 14029-71-1

Diethyl 2-((pyridin-3-ylamino)methylene)malonate

Cat. No. B1299574
Key on ui cas rn: 14029-71-1
M. Wt: 264.28 g/mol
InChI Key: GFMRKZNYVTWEIY-UHFFFAOYSA-N
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Patent
US09199987B2

Procedure details

Pyridin-3-amine (9.41 g, 100 mmol) and diethyl 2-(ethoxymethylene)malonate (21.6 g, 100 mmol) were combined in a 250 mL screw capped vessel and this mixture was placed into a preheated oil bath at 80° C. and the resulting light brown solution was stirred for 15 h at which time LCMS analysis indicated the presence of a new spot. Then, the light brown solution was cooled to room temperature and as a result some solids started to form. The mixture was left at room temperature for 2 h. The solids were hard to break, but the big chunks were collected by filtration and washed with hexanes. After air drying, 25.18 g of diethyl 2-((pyridin-3-ylamino)methylene)malonate (24) (95.3% yield) was isolated as a white solid.
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.C(O[CH:11]=[C:12]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14])C>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:2]=1

Inputs

Step One
Name
Quantity
9.41 g
Type
reactant
Smiles
N1=CC(=CC=C1)N
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting light brown solution was stirred for 15 h at which time LCMS analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capped vessel
CUSTOM
Type
CUSTOM
Details
this mixture was placed into a preheated oil bath at 80° C.
CUSTOM
Type
CUSTOM
Details
as a result some solids
CUSTOM
Type
CUSTOM
Details
to form
WAIT
Type
WAIT
Details
The mixture was left at room temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the big chunks were collected by filtration
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
After air drying

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1=CC(=CC=C1)NC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 25.18 g
YIELD: PERCENTYIELD 95.3%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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